molecular formula C14H13NS B102193 N-Methyl-N-phenylbenzenecarbothioamide CAS No. 2628-58-2

N-Methyl-N-phenylbenzenecarbothioamide

Cat. No.: B102193
CAS No.: 2628-58-2
M. Wt: 227.33 g/mol
InChI Key: AUURLPKCWMLKFL-UHFFFAOYSA-N
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Description

N-Methyl-N-phenylbenzenecarbothioamide is a thioamide derivative characterized by a benzene ring substituted with a thioamide group (-C(S)NH-), where the nitrogen atom is further modified by methyl and phenyl substituents. Thioamides, in general, are of significant interest due to their role as bioisosteres of amides, enhanced stability against hydrolysis, and diverse biological activities.

Properties

CAS No.

2628-58-2

Molecular Formula

C14H13NS

Molecular Weight

227.33 g/mol

IUPAC Name

N-methyl-N-phenylbenzenecarbothioamide

InChI

InChI=1S/C14H13NS/c1-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11H,1H3

InChI Key

AUURLPKCWMLKFL-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=S)C2=CC=CC=C2

Canonical SMILES

CN(C1=CC=CC=C1)C(=S)C2=CC=CC=C2

Other CAS No.

2628-58-2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following compounds share the thioamide core but differ in substituents and heterocyclic frameworks, leading to distinct physicochemical and functional properties:

Compound Name Key Structural Features Substituent Effects
N-Methyl-N-phenylbenzenecarbothioamide Benzene ring, N-methyl, N-phenyl groups Bulky phenyl group increases steric hindrance; methyl enhances lipophilicity
N-Phenylpiperidine-1-carbothioamide () Piperidine ring (six-membered, one N atom) Piperidine introduces conformational flexibility; potential for hydrogen bonding via N atom
N-[(4-Chlorophenyl)methoxymethyl]-4-methoxybenzenecarbothioamide () Chlorophenyl, methoxymethyl, methoxy groups Electron-withdrawing Cl enhances electrophilicity; methoxy groups improve solubility in polar solvents
N,2-Diethyl-N-methylbenzenecarbothioamide () Diethyl and methyl substituents Ethyl groups reduce steric hindrance, increasing reactivity; higher lipophilicity than phenyl analogs
N-Phenyl-2-pyridinecarbothioamide () Pyridine ring (aromatic, N-heterocycle) Pyridine enables π-π stacking and hydrogen bonding; potential for enhanced biological target interaction
N-Phenylhydrazinecarbothioamide () Hydrazine backbone (additional N atoms) Hydrazine moiety increases nucleophilicity; potential for chelation or redox activity

Reactivity and Stability

  • Electrophilicity : The electron-withdrawing 4-chlorophenyl group in ’s compound increases the electrophilicity of the thioamide sulfur, favoring nucleophilic substitution reactions compared to the less electron-deficient N-methyl-N-phenyl analog.
  • Steric Effects : The phenyl group in the target compound imposes significant steric hindrance, reducing reaction rates in bulky transition states compared to the diethyl variant ().
  • Hydrolysis Resistance : Thioamides generally exhibit greater resistance to hydrolysis than amides. However, substituents like methoxy () or pyridine () may modulate this stability via electronic effects.

Physical Properties

  • Lipophilicity : Ethyl substituents () enhance lipophilicity (logP ~3.5 estimated), favoring membrane permeability, whereas methoxy groups () reduce logP (~2.1), improving aqueous solubility.
  • Melting Points : Bulky aromatic groups (e.g., phenyl in the target compound) typically elevate melting points (>150°C) due to dense packing, whereas aliphatic substituents (e.g., ethyl in ) lower melting points (<100°C).

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